
Octadecyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl carbamate (CAS 36671-85-9), also known as polyvinyl this compound, is a polymeric compound characterized by a long-chain octadecyl group bonded via a carbamate (urethane) linkage. Its high molecular weight (>60,000 g/mol) and solid-state properties (melting point: 97–110°C) make it suitable for specialized industrial applications, particularly as a non-silicone release agent in pressure-sensitive adhesives. Escoat P-20, a commercial formulation, exhibits peel strength 2–3 times higher than silicone-based alternatives, enabling its use in self-wound tapes and non-stick coatings .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the primary degradation pathway for octadecyl carbamate, with rates dependent on pH and temperature:
Acidic Hydrolysis
Under acidic conditions (pH < 3), the carbamate bond undergoes cleavage via protonation of the carbonyl oxygen, yielding octadecyl alcohol , carbon dioxide , and the corresponding amine (or ammonia):
R-O-C(=O)-NH2+H3O+→R-OH+CO2+NH4+
Studies on poly(vinyl n-octadecyl carbamate) show that hydrolysis accelerates in the presence of strong acids (e.g., HCl), with complete degradation observed within 24 hours at 60°C.
Basic Hydrolysis
In alkaline media (pH > 10), hydroxide ions attack the carbonyl carbon, producing octadecyl alcohol and a carbamic acid intermediate, which rapidly decarboxylates to form an amine:
R-O-C(=O)-NH2+OH−→R-OH+HNCO+H2O
Reaction kinetics indicate pseudo-first-order behavior, with half-lives ranging from 2–8 hours at 25°C depending on solvent polarity .
Thermal Decomposition
At elevated temperatures (>150°C), this compound undergoes thermal degradation via two competing pathways:
Pathway | Products | Conditions | Yield |
---|---|---|---|
Isocyanate Formation | Octadecyl isocyanate + H2O | 180°C, inert atmosphere | 60–70% |
Urea Formation | Octadecyl urea + CO2 | 200°C, catalytic traces of Fe | 20–30% |
Thermogravimetric analysis (TGA) reveals a decomposition onset at 175°C, with 95% mass loss by 250°C.
Enzymatic Degradation
Carbamate-degrading enzymes from microbial sources catalyze hydrolysis under ambient conditions:
Key Findings from Rumen Microbiome Studies
Enzyme Source | Substrate Specificity | Activity (μmol/min·mg) | Optimal pH |
---|---|---|---|
Clone 44I12 | Impranil, fenobucarb | 12.8 ± 1.2 | 7.5 |
Clone 22A07 | pNP-acetate | 8.4 ± 0.9 | 6.8 |
-
Enzymes exhibit broad substrate tolerance, cleaving carbamate bonds in both aliphatic (e.g., octadecyl) and aromatic systems.
-
Activity is enhanced by surfactants (e.g., Tween 20), suggesting interfacial activation mechanisms .
Cross-Linking Reactions
The carbamate group participates in cross-linking via urethane bond formation:
Reaction with Polyols
In the presence of di- or tri-functional alcohols (e.g., glycerol), this compound forms networked polymers under catalytic conditions:
R-O-C(=O)-NH2+HO-R’-OH→R-O-C(=O)-NH-R’-O-C(=O)-NH-R+H2O
-
Cross-linking density correlates with mechanical strength (Young’s modulus increases from 0.5 GPa to 2.1 GPa).
-
Applications include hydrophobic coatings and non-silicone release agents.
Synthetic Methods
This compound is typically synthesized via:
Curtius Rearrangement
-
Acyl Azide Formation :
R-COOH+NaN3→R-CON3 -
Thermal Decomposition :
R-CON3→R-NCO+N2 -
Alcohol Quenching :
R-NCO+C18H37OH→C18H37−O−C(=O)−NH−R
Yields exceed 85% for aliphatic substrates when using Zn(OTf)2 as a catalyst .
Direct Carbamoylation
Methyl ricinoleate derivatives react with isocyanates in a one-pot process:
CH3(CH2)7CH=CH(CH2)10COOCH3+R-NCO→C18H37−O−C(=O)−NH−R
Stability and Reactivity Trends
-
pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly at extremes (pH < 3 or > 10) .
-
Solvent Effects : Hydrolysis rates increase in polar aprotic solvents (DMF > DMSO > THF) .
-
Steric Hindrance : The long alkyl chain reduces nucleophilic attack rates by 40% compared to methyl carbamate.
Q & A
Q. How can researchers optimize the synthesis of octadecyl carbamate derivatives for improved yield and purity?
Basic Research Question
- Methodological Answer :
- Step 1 : Start with esterification or transesterification reactions using octadecyl alcohol and carbamate precursors (e.g., methyl carbamate). Adjust molar ratios (e.g., 1:1.2 alcohol-to-carbamate) to favor product formation .
- Step 2 : Optimize reaction temperature (e.g., 189–201°C for reflux conditions) and catalysts (e.g., acid catalysts like sulfuric acid or lipases for enzymatic synthesis) .
- Step 3 : Monitor reaction progress via Gas Chromatography (GC) to quantify unreacted starting materials and intermediates. Use internal standards (e.g., dodecane) for calibration .
- Step 4 : Purify crude products via recrystallization (e.g., ethanol as a solvent) to remove unreacted octadecyl alcohol and byproducts. Verify purity using HPLC with C18 columns under reversed-phase conditions .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
Advanced Research Question
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions between this compound and target proteins (e.g., α-glucosidase for antidiabetic studies). Use crystallographic protein structures from the PDB database .
- Step 2 : Conduct molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding patterns .
- Step 3 : Validate computational results with in vitro assays (e.g., enzyme inhibition kinetics). Compare IC₅₀ values with docking scores to refine force field parameters .
Q. How should researchers address contradictory data in the thermal stability of this compound-containing polymers?
Advanced Research Question
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) to measure melting points (e.g., 97–110°C for polyvinyl this compound) .
- FT-IR Spectroscopy to detect degradation products (e.g., carbonyl groups from oxidized carbamate) .
- Step 3 : Statistically analyze data (e.g., ANOVA) to identify outliers and confirm significance. Publish raw datasets with metadata (e.g., humidity levels during testing) .
Q. What are the best practices for assessing the environmental and toxicological risks of this compound in laboratory settings?
Basic Research Question
- Methodological Answer :
- Step 1 : Conduct acute toxicity assays per OECD guidelines:
- Oral/Dermal LD₅₀ Tests using rodent models. Note this compound’s low acute oral toxicity but moderate dermal toxicity .
- Ames Test to evaluate mutagenicity. Prioritize S9 metabolic activation for liver metabolite analysis .
- Step 2 : Perform ecotoxicity studies using Daphnia magna or algae. Measure EC₅₀ values for aquatic toxicity, considering the compound’s low water solubility .
- Step 3 : Use predictive tools like EPA’s EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Compare with experimental data .
Q. How can researchers design experiments to study the surfactant properties of this compound in colloidal systems?
Advanced Research Question
- Methodological Answer :
- Step 1 : Prepare micellar solutions by dissolving this compound in polar solvents (e.g., ethanol/water mixtures). Measure critical micelle concentration (CMC) using conductivity or surface tension measurements .
- Step 2 : Characterize micelle size and morphology via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Correlate with alkyl chain packing efficiency .
- Step 3 : Test application-specific performance (e.g., release agents for polymers) by measuring peel strength (ASTM D3330) and comparing with silicone-based alternatives .
Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound-based metal-organic frameworks (MOFs)?
Advanced Research Question
- Methodological Answer :
- Step 1 : Standardize MOF synthesis by controlling ligand-to-metal ratios (e.g., 2:1 for this compound:Zn²⁺) and solvent systems (e.g., DMF/water) .
- Step 2 : Characterize crystallinity via X-ray Diffraction (XRD) and porosity via Brunauer-Emmett-Teller (BET) analysis. Archive raw diffraction data in repositories like Cambridge Structural Database .
- Step 3 : Share detailed protocols (e.g., reaction time, drying temperature) in supplementary materials. Use version-controlled lab notebooks (e.g., ELN) to track modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octadecyl Methacrylate
- Functional Group : Methacrylate (ester group with a vinyl moiety).
- Key Properties : Hydrophobic octadecyl methacrylate enhances mechanical strength in hydrogels. At 5% concentration, it achieves peak compressive strength (137.8 kPa) and strain, but excessive concentrations (>5%) reduce performance due to structural instability .
- Applications : Used in hydrogels for biomedical engineering, contrasting with octadecyl carbamate’s role in adhesives and coatings.
Octadecyl Chloride
- Functional Group : Chloride (alkyl halide).
- Key Properties: Exhibits low friction as a solid lubricant (µ ≈ 0.1–0.3) but increases friction above its melting point (~20°C).
- Applications : Lubricants vs. This compound’s release agents. The inert C-Cl bond contrasts with the reactive carbamate group, limiting chemical interactions in lubrication.
2-Methyl Propyl Octadecyl Carbonate
- Functional Group : Carbonate (oxygen-linked ester).
- Key Properties : Identified in plant extracts (e.g., Tetrapleura tetraptera), this compound’s carbonate group imparts distinct polarity and stability compared to carbamates .
- Applications : Natural product chemistry vs. synthetic industrial uses of this compound.
N-Octadecylformamide
- Functional Group : Formamide (amide with a formyl group).
- Key Properties : Lower molecular weight (297.5 g/mol) and liquid state at room temperature vs. polymeric this compound. The amide group enables strong hydrogen bonding, influencing solubility and thermal stability .
- Applications : Intermediate in organic synthesis, contrasting with carbamate’s macromolecular applications.
Octadecyl Isocyanate
- Functional Group : Isocyanate (NCO group).
- Key Properties : Highly reactive, used as a precursor in polyurethane production. Molecular weight (295.5 g/mol) is orders of magnitude lower than polymeric this compound .
- Applications : Reactive intermediate vs. carbamate’s role as a pre-formed polymer.
Octadecyl-Modified Silica (HPLC Phases)
- Functional Group : Octadecyl (C18) bonded to silica.
- Key Properties: Provides steric selectivity in chromatography, separating planar/non-planar compounds (e.g., vitamin D isomers, PAHs). Unlike carbamate’s polymeric structure, this is a surface-modified inorganic material .
- Applications : Analytical chemistry vs. industrial coatings.
Research Findings and Performance Insights
- Mechanical Performance : Octadecyl methacrylate’s concentration-dependent strength in hydrogels contrasts with this compound’s consistent film-forming ability .
- Thermal Stability : Octadecyl chloride remains stable up to 300°C, while carbamate’s melting point (97–110°C) suits moderate-temperature applications .
- Reactivity : Isocyanate’s high reactivity vs. carbamate’s stability highlights divergent synthetic roles .
Properties
CAS No. |
6325-77-5 |
---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
octadecyl carbamate |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H2,20,21) |
InChI Key |
IULGYNXPKZHCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.